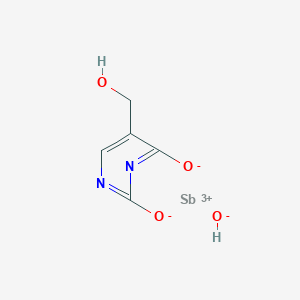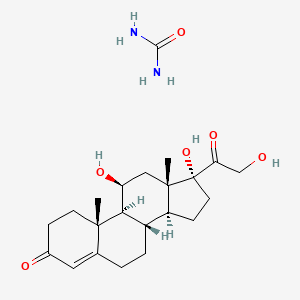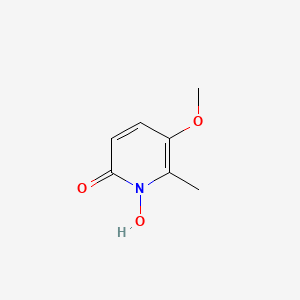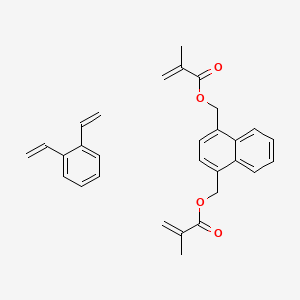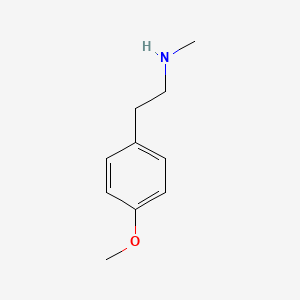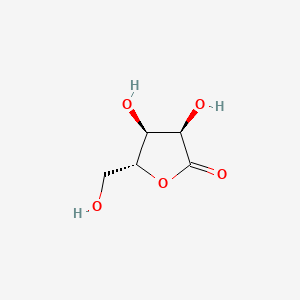
Rotraxate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rotraxate, also known as TEI 5103, is an orally active anti-ulcer compound. It is known for its ability to increase blood flow to the gastric mucosa and promote the integrity of the gastric mucosa. This compound is particularly useful in studying the protective effects of drugs on the gastric mucosa, especially in investigating how drugs can prevent or treat gastric ulcers by acting directly on the gastric mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rotraxate involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Rotraxate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Rotraxate has a wide range of scientific research applications, including:
Chemistry: Used to study the protective effects of drugs on the gastric mucosa.
Biology: Investigated for its role in promoting gastric mucosa integrity.
Medicine: Explored as a potential treatment for gastric ulcers and other related conditions.
Industry: Utilized in the development of anti-ulcer medications and related pharmaceutical products
Mechanism of Action
Rotraxate exerts its effects by increasing blood flow to the gastric mucosa and promoting the integrity of the gastric mucosa. The molecular targets and pathways involved include the direct action on the gastric mucosa, which helps in preventing or treating gastric ulcers. The exact molecular mechanisms are still under investigation, but it is believed that this compound interacts with specific receptors and signaling pathways to achieve its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another anti-ulcer compound that works by inhibiting histamine receptors in the stomach.
Ranitidine: Similar to cimetidine, it reduces stomach acid production by blocking histamine receptors.
Omeprazole: A proton pump inhibitor that reduces stomach acid production by inhibiting the enzyme responsible for acid secretion.
Uniqueness of Rotraxate
This compound is unique in its ability to directly increase blood flow to the gastric mucosa and promote its integrity. Unlike other anti-ulcer compounds that primarily focus on reducing stomach acid production, this compound offers a different mechanism of action, making it a valuable addition to the range of available treatments for gastric ulcers .
properties
CAS RN |
92071-51-7 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C17H23NO3/c18-11-13-3-8-15(9-4-13)17(21)14-6-1-12(2-7-14)5-10-16(19)20/h1-2,6-7,13,15H,3-5,8-11,18H2,(H,19,20) |
InChI Key |
NVBZUCIQNYPGCI-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O |
Canonical SMILES |
C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




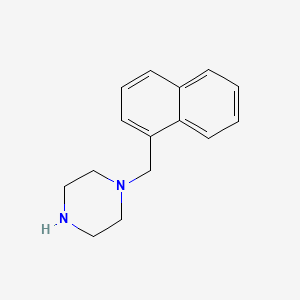
![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)





